molecular formula C15H13BrO3 B7974449 Methyl 2-(4-Bromophenoxymethyl)benzoate

Methyl 2-(4-Bromophenoxymethyl)benzoate

Cat. No. B7974449
M. Wt: 321.16 g/mol
InChI Key: KICYBCDMALTFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04282365

Procedure details

Reflux 90 gm. of the crude methyl o-(p-bromophenoxymethyl)benzoate from Step B for 1 hour in a mixture of 500 cc. of methanol and 250 cc. of 10% aqueous sodium hydroxide. Evaporate the methanol and dilute the resulting aqueous solution with an equal volume of water. Acidify with conc. hydrochloric acid. Separate the solids by filtration, wash with water and dry in vacuo to obtain the title product (m.p. 183°-185° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:19]=[CH:18][C:5]([O:6][CH2:7][C:8]2[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=2[C:10]([O:12]C)=[O:11])=[CH:4][CH:3]=1.[OH-].[Na+]>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH2:7][C:8]2[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=2[C:10]([OH:12])=[O:11])=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(OCC2=C(C(=O)OC)C=CC=C2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux 90 gm
CUSTOM
Type
CUSTOM
Details
Evaporate the methanol
ADDITION
Type
ADDITION
Details
dilute the resulting aqueous solution with an equal volume of water
CUSTOM
Type
CUSTOM
Details
Separate the solids
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
dry in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(OCC2=C(C(=O)O)C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.